

An In-depth Technical Guide on the Solubility of O-Ethyl Methylphosphonothioate

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Compound of Interest

Compound Name: O-Ethyl methylphosphonothioate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **O-Ethyl methylphosphonothioate**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing comprehensive experimental protocols for determining its solubility in various organic solvents. Additionally, it outlines key synthesis and degradation pathways, supported by diagrams to facilitate understanding.

Solubility of O-Ethyl methylphosphonothioate

O-Ethyl methylphosphonothioate is qualitatively described as being slightly soluble in organic solvents such as chloroform and methanol.^{[1][2][3]} However, specific quantitative data detailing its solubility in a broad range of organic solvents is not readily available in scientific databases or safety data sheets.

To address this, the following section provides a detailed experimental protocol for researchers to determine the precise solubility of **O-Ethyl methylphosphonothioate** in solvents of interest.

Table 1: Solubility of **O-Ethyl methylphosphonothioate** in Select Organic Solvents

Solvent	Temperature (°C)	Solubility
Chloroform	25	Slightly Soluble[1][2][3]
Methanol	25	Slightly Soluble[1][2][3]

Further quantitative data is not currently available in the reviewed literature.

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the solubility of liquid substances in organic solvents, such as the isothermal shake-flask method. These methods can be adapted to quantify the solubility of **O-Ethyl methylphosphonothioate**.

2.1. Materials and Equipment

- **O-Ethyl methylphosphonothioate** (high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps and PTFE septa
- Thermostatically controlled shaker or incubator
- Vortex mixer
- Centrifuge
- Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)
- Syringes and syringe filters (0.22 μm , solvent-compatible)
- Volumetric flasks and pipettes

2.2. Protocol: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the solubility of a substance in a liquid.

- Preparation of Saturated Solutions:
 - Add an excess amount of **O-Ethyl methylphosphonothioate** to a series of vials, each containing a known volume of a specific organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow the undissolved solute to settle.
 - Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the excess solute from the saturated solution.
- Sample Collection and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
 - Filter the aliquot through a solvent-compatible syringe filter to remove any remaining undissolved micro-droplets.
 - Accurately dilute the filtered aliquot with the same organic solvent to a concentration suitable for the analytical method.

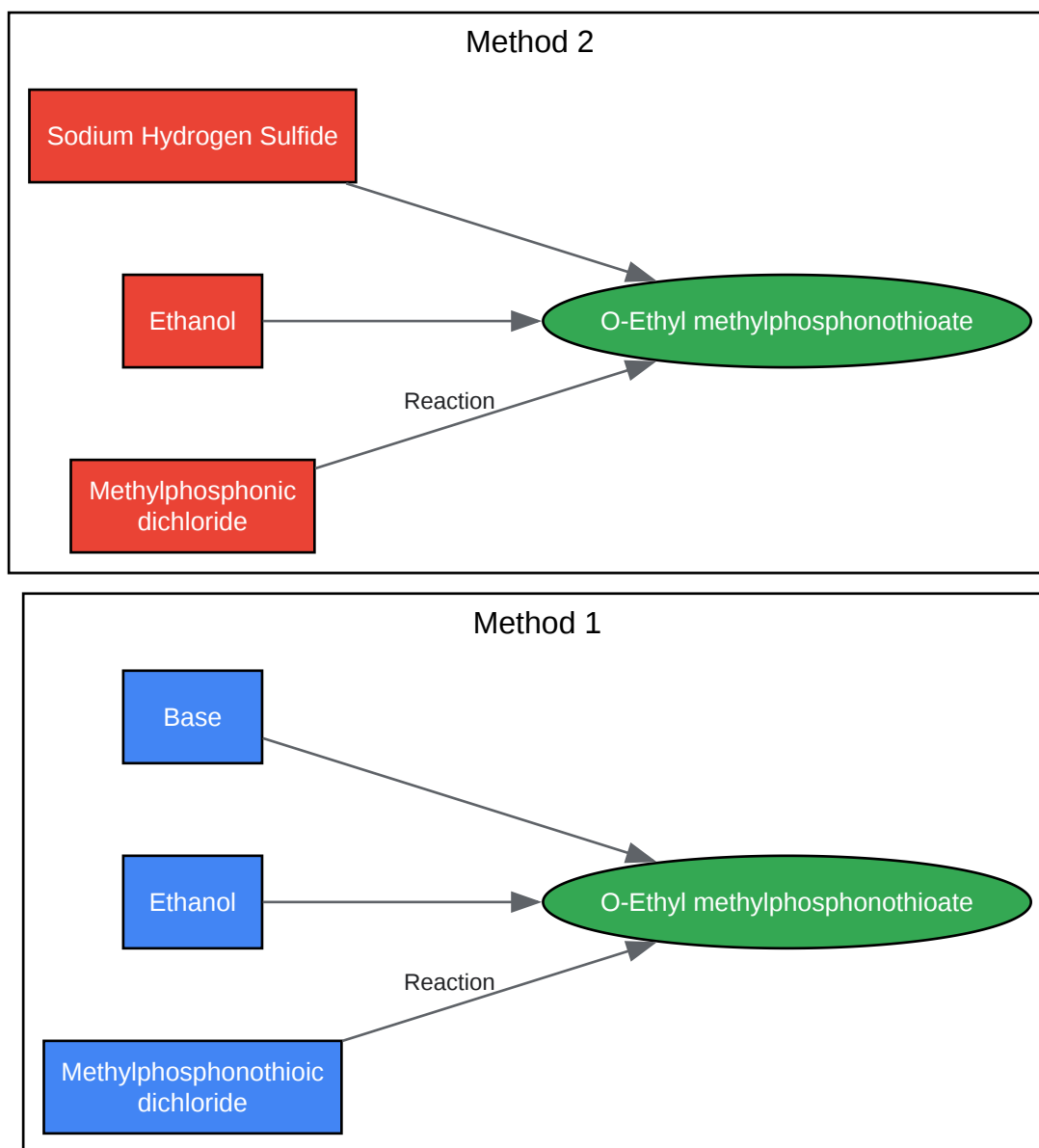
- Analyze the diluted sample using a calibrated GC-MS or GC-FID method to determine the concentration of **O-Ethyl methylphosphonothioate**.
- Quantification:
 - Prepare a series of standard solutions of **O-Ethyl methylphosphonothioate** of known concentrations in the respective organic solvent.
 - Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
 - Use the calibration curve to determine the concentration of **O-Ethyl methylphosphonothioate** in the diluted sample.
 - Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Synthesis and Degradation Pathways

Understanding the synthesis and degradation of **O-Ethyl methylphosphonothioate** is crucial for its handling, storage, and for interpreting analytical results.

3.1. Synthesis Pathway

A common method for the synthesis of **O-Ethyl methylphosphonothioate** involves the reaction of methylphosphonothioic dichloride with an alcohol, such as ethanol, in the presence of a base. An alternative route involves the reaction of methylphosphonic dichloride with an alcohol and sodium hydrogen sulfide.

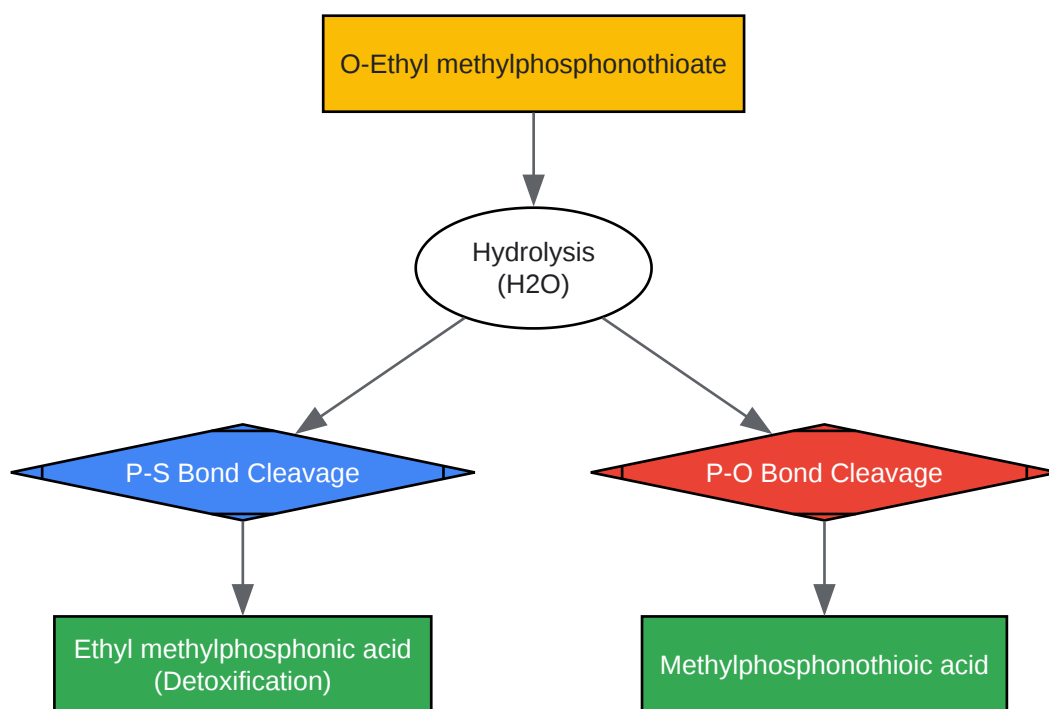


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Synthesis pathways for **O-Ethyl methylphosphonothioate**.

3.2. Degradation Pathway: Hydrolysis

Hydrolysis is a primary degradation pathway for **O-Ethyl methylphosphonothioate** in aqueous environments. The molecule has two main sites susceptible to hydrolytic cleavage: the P-S bond and the P-O bond. Cleavage of the P-S bond is generally the pathway that leads to detoxification.

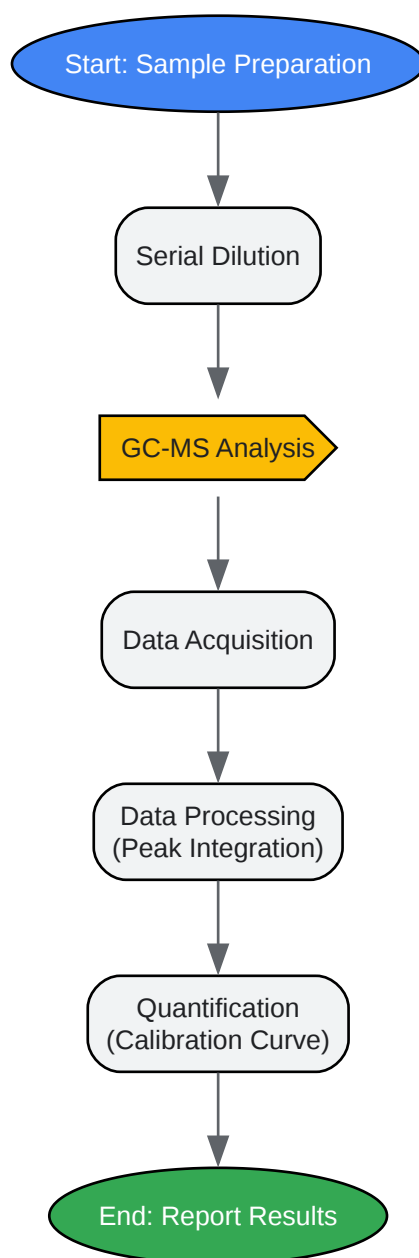


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Hydrolytic degradation pathways of **O-Ethyl methylphosphonothioate**.

Experimental Workflow for Analysis

The analysis of **O-Ethyl methylphosphonothioate**, for instance in solubility studies, typically follows a standardized workflow from sample preparation to data analysis.



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A typical workflow for the quantitative analysis of **O-Ethyl methylphosphonothioate**.

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